molecular formula C9H8FN3O B1466782 (4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol CAS No. 1513978-53-4

(4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1466782
CAS No.: 1513978-53-4
M. Wt: 193.18 g/mol
InChI Key: USEUONMKIQTRMC-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the molecular formula C₉H₈FN₃O and a molecular weight of 193.18 g/mol . This compound features a fluorophenyl group and a triazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 4H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like

Properties

IUPAC Name

(4-fluorophenyl)-(1H-1,2,4-triazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)8(14)9-11-5-12-13-9/h1-5,8,14H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEUONMKIQTRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=NC=NN2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol
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(4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol
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(4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol
Reactant of Route 6
(4-fluorophenyl)(4H-1,2,4-triazol-3-yl)methanol

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